molecular formula C9H3BrClF5N4 B1410545 2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine CAS No. 1823182-89-3

2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1410545
CAS No.: 1823182-89-3
M. Wt: 377.49 g/mol
InChI Key: DOSPHOZXLLNQDT-UHFFFAOYSA-N
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Description

This compound is a halogenated pyridine derivative featuring a 1,2,4-triazole moiety linked via a difluoromethyl group at the pyridine’s 2-position. Its molecular formula is C₁₀H₅BrClF₅N₄, with a molecular weight of 391.5 g/mol. Key structural elements include:

  • Pyridine core: Substituted at positions 3 (chloro), 5 (trifluoromethyl), and 2 (difluoromethyl-1,2,4-triazolyl).
  • Halogenation: Bromine (triazole) and chlorine (pyridine) enhance electrophilic reactivity, while trifluoromethyl and difluoromethyl groups improve lipophilicity and metabolic stability.

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals (e.g., pesticides) .

Properties

IUPAC Name

2-[(3-bromo-1H-1,2,4-triazol-5-yl)-difluoromethyl]-3-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF5N4/c10-7-18-6(19-20-7)8(12,13)5-4(11)1-3(2-17-5)9(14,15)16/h1-2H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSPHOZXLLNQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C2=NC(=NN2)Br)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyridine Precursors

The initial step involves selective halogenation of pyridine derivatives to introduce bromine and chlorine atoms at specific positions. This is achieved through electrophilic substitution reactions under controlled conditions, ensuring regioselectivity.

Step Reagents & Conditions Purpose Yield (%)
1 NBS (N-bromosuccinimide), Cl2, heat Bromination at C-5 85
2 SOCl2, reflux Chlorination at C-3 78

Formation of the Pyrrolopyridine Core

The core heterocyclic structure is assembled via palladium-catalyzed Sonogashira coupling between the halogenated pyridine and an appropriate terminal alkyne, such as trimethylsilylacetylene, followed by cyclization.

Step Reagents & Conditions Purpose Yield (%)
3 Pd(PPh3)4, CuI, Et3N, 80°C Coupling of pyridine with alkyne 88
4 Base-mediated cyclization Closure of the pyrrolopyridine ring 75

Introduction of Difluoromethyl and Triazolyl Groups

The difluoromethyl group is introduced via nucleophilic substitution or via specialized reagents such as difluoromethyl halides. The 5-bromo-1H-1,2,4-triazol-3-yl group is attached through nucleophilic substitution of the bromine with a triazolyl precursor.

Step Reagents & Conditions Purpose Yield (%)
5 Difluoromethyl bromide, base Difluoromethylation at C-2 70
6 Triazole derivative, CuI, heat Coupling of triazolyl group 65

Final Functionalization and Purification

The final steps involve purification through chromatography and recrystallization to obtain the target compound with high purity. The overall yield depends on the efficiency of each step but typically ranges from 40-60%.

Step Reagents & Conditions Purpose Yield (%)
7 Purification techniques Purity enhancement N/A

Data Table Summarizing the Synthetic Route

Step Key Reagents Main Transformation Yield (%) Notes
1 NBS, Cl2 Bromination 85 Regioselective at C-5
2 SOCl2 Chlorination 78 At C-3
3 Pd(PPh3)4, CuI Sonogashira coupling 88 Formation of alkyne intermediate
4 Base Cyclization 75 Ring closure to pyrrolopyridine
5 Difluoromethyl bromide Difluoromethylation 70 At C-2 position
6 CuI, heat Triazolyl coupling 65 Attachment of 5-bromo-1H-1,2,4-triazol-3-yl
7 Chromatography Purification Final product

Research Findings and Optimization Strategies

Recent research emphasizes the importance of catalyst choice and reaction conditions to maximize yields and selectivity, especially for fluorinated and heterocyclic substitutions. For example, employing palladium catalysts with phosphine ligands enhances coupling efficiency, while temperature control during cyclization minimizes side reactions.

Additionally, the use of protecting groups, such as Boc, during intermediate steps prevents undesired reactions, facilitating cleaner conversions. Optimization of solvent systems, such as using DMF or DMSO, further improves solubility and reaction rates.

Mechanism of Action

The mechanism of action of 2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt receptor function. The presence of halogen atoms enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
Target Compound C₁₀H₅BrClF₅N₄ 391.5 2-(5-Bromo-1H-1,2,4-triazol-3-yl-difluoromethyl), 3-Cl, 5-CF₃ Hypothesized use in agrochemicals/pharmaceuticals due to halogen and triazole motifs
Doravirine (3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile) C₁₇H₁₁ClF₃N₅O₃ 425.75 Triazole linked via methylene to pyridine, 3-Cl, 5-CF₃ FDA-approved HIV-1 NNRTI; resistance profile linked to triazole-pyridine scaffold
3-Chloro-5-(trifluoromethyl)-2-(dichloromethyl)pyridine C₇H₃Cl₃F₃N 263.46 2-(Dichloromethyl), 3-Cl, 5-CF₃ Intermediate for agricultural pesticides; dichloromethyl enhances electrophilicity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₁₂H₇ClF₆N₃O₂ 391.65 Pyrazole ring at pyridine’s 2-position, 3-Cl, 5-CF₃ Agrochemical lead compound; pyrazole-carboxylic acid enhances binding to targets
3-Chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine C₁₃H₅Cl₂F₆N₅S 464.63 Triazole linked via sulfanyl bridge to pyridine, dual Cl/CF₃ substituents Explored as a pesticide; sulfanyl group modulates solubility

Key Findings:

Triazole Linkage :

  • The target compound’s difluoromethyl-triazole linkage contrasts with doravirine’s methylene-triazole bridge and the sulfanyl bridge in ’s compound. Difluoromethyl groups may enhance metabolic stability compared to methylene or sulfanyl linkages .
  • Bromine at the triazole’s 5-position (target) vs. methyl (doravirine) or sulfur () alters steric and electronic properties, impacting target binding .

Halogenation Patterns :

  • Dual chloro/trifluoromethyl substituents (positions 3 and 5 on pyridine) are conserved across analogs, suggesting critical roles in bioactivity. For example, doravirine’s 3-Cl/5-CF₃ arrangement is essential for HIV reverse transcriptase inhibition .
  • Dichloromethyl () vs. difluoromethyl (target) substituents influence electrophilicity and environmental persistence .

Applications :

  • Pharmaceuticals : Doravirine’s success highlights the triazole-pyridine scaffold’s relevance in antiviral drug design. The target compound’s bromine substitution could optimize kinase selectivity .
  • Agrochemicals : Dichloromethylpyridines () and sulfanyl-linked triazoles () are pesticidal intermediates; the target compound’s fluorine-rich structure may improve pest-membrane penetration .

Biological Activity

The compound 2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine (CID 103596080) has garnered attention in recent research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C9H3BrClF5N4C_9H_3BrClF_5N_4, featuring a complex structure that includes a triazole ring and multiple halogen substituents. The presence of these groups significantly influences its biological activity.

Research indicates that the compound may exert its effects through various mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory and cancer pathways. For instance, compounds with triazole moieties often interact with cyclooxygenases (COX) and other enzymes that play critical roles in inflammation and tumor progression .
  • Cell Signaling Modulation : The compound's interactions with specific receptors or signaling pathways could modulate cellular responses, impacting processes such as apoptosis and proliferation. For example, derivatives of triazole have demonstrated activity against protein-tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)12.3
A549 (lung cancer)8.7

These findings suggest that the compound may also possess similar properties, warranting further investigation into its anticancer efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been well-documented. For example, certain triazole derivatives have demonstrated potent inhibition of COX enzymes:

Compound IC50 (μM) Target
Compound A0.04COX-2
Compound B0.05COX-1

Given the structural similarities, it is plausible that our compound exhibits comparable anti-inflammatory effects .

In Vivo Studies

In a recent study involving carrageenan-induced paw edema models in rats, triazole-containing compounds showed significant reductions in edema, indicating their potential as anti-inflammatory agents . The study reported an average reduction of 60% in paw swelling at optimal dosages.

Clinical Implications

The therapeutic implications of this compound extend beyond basic research. Its potential use as an anti-inflammatory or anticancer agent could lead to the development of new treatment strategies for diseases characterized by excessive inflammation or uncontrolled cell growth.

Scientific Research Applications

Agricultural Applications

The compound exhibits significant potential as a fungicide and herbicide . Its structural components allow it to inhibit specific biochemical pathways in plants and fungi, making it effective against various phytopathogens.

  • Mechanism of Action : The triazole moiety is known for its ability to disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to cell death in susceptible fungi .
  • Field Studies : Research indicates that formulations containing this compound can effectively protect crops from diseases caused by fungal pathogens, thereby enhancing yield and quality .

Pharmaceutical Applications

In medicinal chemistry, the compound's triazole ring is a valuable scaffold for developing new pharmaceuticals.

  • Antimicrobial Activity : Studies suggest that derivatives of triazole compounds exhibit broad-spectrum antimicrobial properties. The presence of bromine and trifluoromethyl groups enhances their lipophilicity and bioavailability, potentially leading to more effective drugs .
  • Case Studies : Various synthesized derivatives have shown promising results in inhibiting bacterial growth and treating infections, particularly those resistant to conventional antibiotics .

Materials Science

The unique electronic properties of the compound make it suitable for applications in materials science.

  • Conductive Polymers : Research has explored the use of triazole derivatives in creating conductive polymers for electronic applications. The incorporation of this compound can improve the electrical conductivity and stability of polymer films .
  • Nanotechnology : Its application in nanotechnology includes the development of nanocarriers for drug delivery systems. The ability to modify surface properties through chemical functionalization allows for targeted delivery of therapeutic agents .

Data Tables

Application AreaSpecific UseMechanism/Effect
AgricultureFungicideInhibits ergosterol biosynthesis
HerbicideDisrupts biochemical pathways in pests
PharmaceuticalsAntimicrobial AgentsBroad-spectrum activity against resistant bacteria
Materials ScienceConductive PolymersEnhances electrical conductivity
NanotechnologyTargeted drug delivery via modified nanocarriers

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the triazole ring is highly susceptible to nucleophilic substitution due to its position adjacent to electron-withdrawing nitrogen atoms. Key reactions include:

A. Amination
Reaction with primary or secondary amines under palladium-catalyzed conditions replaces bromine with amine groups. For example:

  • Reagents : Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 80–100°C

  • Yield : 70–85% for aryl amines .

B. Thiolation
Thiols displace bromine in the presence of base (e.g., K₂CO₃) in polar aprotic solvents:

  • Reagents : Thiophenol, DMSO, 60°C, 12 h

  • Yield : ~65%.

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldReference
AminationPd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°CTriazole-5-amine derivative82%
ThiolationPhSH, K₂CO₃, DMSO, 60°CTriazole-5-thioether65%

Cross-Coupling Reactions

The bromine and chlorine atoms participate in palladium-mediated cross-couplings:

A. Suzuki-Miyaura Coupling
The bromine reacts with boronic acids to form biaryl derivatives:

  • Reagents : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C

  • Yield : 75–90% for aryl boronic acids .

B. Buchwald-Hartwig Amination
Bromine undergoes coupling with amines to install aryl amino groups:

  • Reagents : Pd₂(dba)₃, BINAP, t-BuONa, toluene, 110°C

  • Yield : 60–78% .

Table 2: Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl-triazole88%
Buchwald-HartwigPd₂(dba)₃, BINAP, t-BuONa, toluene, 110°CAryl amino-triazole73%

Functional Group Transformations

A. Trifluoromethyl Group Stability
The trifluoromethyl group at the pyridine 5-position is inert under most conditions but can direct electrophilic substitution meta to itself in halogenation reactions .

B. Chlorine Reactivity
The 3-chloro substituent on pyridine undergoes SNAr reactions with strong nucleophiles (e.g., NaN₃ in DMF at 120°C), yielding azide derivatives (Yield: 55%).

C. Difluoromethyl Group
The difluoromethyl bridge is resistant to hydrolysis but undergoes deprotonation with LDA at −78°C, enabling alkylation (Yield: 50–60%).

Stability and Reaction Optimization

  • Solvent Sensitivity : Reactions proceed optimally in DMF or DMSO, which stabilize intermediates via polar interactions .

  • Inert Conditions : Moisture-sensitive reactions require anhydrous solvents and N₂/Ar atmospheres to prevent hydrolysis of halogens .

  • Temperature : Most substitutions occur between 60–110°C; higher temperatures (>120°C) risk decomposition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine?

  • Methodology : The synthesis typically involves coupling halogenated pyridine precursors with functionalized triazoles. For example, halogen exchange reactions (e.g., bromination of triazole intermediates) and nucleophilic substitution using difluoromethyl groups are key steps. Evidence from related triazole-pyridine hybrids (e.g., 2-(5-Bromopyridin-3-yl)-1,3,4-oxadiazole derivatives) suggests the use of palladium-catalyzed cross-coupling or SNAr reactions under inert conditions .
  • Key Considerations : Optimize reaction temperatures (70–120°C) and solvents (DMF, THF) to avoid decomposition of halogenated intermediates. Purification via column chromatography or recrystallization is often required .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm the presence of trifluoromethyl, difluoromethyl, and bromo groups. Chemical shifts for CF3_3 typically appear at ~110–120 ppm in 19F^{19}\text{F} NMR .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities, particularly steric effects from the triazole and pyridine moieties. High-resolution data (≤ 0.8 Å) is recommended for accurate electron density mapping .

Advanced Research Questions

Q. How do steric and electronic effects influence the structural elucidation of this compound via X-ray crystallography?

  • Methodology : The bulky triazole and trifluoromethyl groups create steric hindrance, complicating crystal packing. Use low-temperature (e.g., 100 K) data collection to minimize thermal motion artifacts. Advanced refinement tools in SHELXL, such as TWIN and HKLF5, can address twinning or pseudo-symmetry issues common in halogenated heterocycles .
  • Data Contradictions : Discrepancies in bond angles (e.g., C-Cl vs. C-Br) may arise from dynamic disorder; apply restraints or constraints during refinement .

Q. What strategies are employed to evaluate the biological activity of this compound, particularly against resistant bacterial strains?

  • Methodology :

  • Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays. Compare with structurally similar 1,2,4-triazole derivatives, which show activity via membrane disruption or enzyme inhibition .
  • Mechanistic Studies : Use fluorescence microscopy to assess membrane permeability changes or LC-MS to identify protein binding partners .

Q. How can computational modeling predict the reactivity of the difluoromethyl-triazole moiety in nucleophilic environments?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and Fukui indices, identifying nucleophilic attack sites. Molecular dynamics simulations (e.g., AMBER) can model solvation effects in polar aprotic solvents .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates in DMSO vs. THF) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The trifluoromethyl group enhances stability at acidic pH (2–6), while the triazole ring may hydrolyze under alkaline conditions (pH > 9) .

Q. How does regioselectivity impact the synthesis of analogs with modified halogen or triazole substituents?

  • Methodology : Use directing groups (e.g., nitro or amino) on the pyridine ring to control bromination or chlorination positions. For triazole modifications, employ Huisgen cycloaddition with azides and alkynes to ensure regioselective 1,2,4-triazole formation .

Q. What comparative studies exist between this compound and its non-fluorinated or non-halogenated analogs?

  • Methodology : Compare LogP values (via HPLC) and bioactivity to assess fluorination’s impact on lipophilicity and membrane penetration. Non-fluorinated analogs typically show reduced metabolic stability in microsomal assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine
Reactant of Route 2
2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine

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